REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[N:20]=[C:21]=[O:22].S(=O)(=O)(O)O>C(OCC)(=O)C>[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[N:20]1[C:7](=[O:9])[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2)[NH:11][C:21]1=[O:22]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C(=O)O)=C1)N
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Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)N=C=O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
It was further stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a four-necked flask equipped with stirrer
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Type
|
TEMPERATURE
|
Details
|
reflux cooler
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature again increased
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
STIRRING
|
Details
|
At this temperature the mixture was further stirred for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
a readily stirrable suspension resulting
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the product filtered off by suction
|
Type
|
WASH
|
Details
|
washed twice on the
|
Type
|
FILTRATION
|
Details
|
filter each time
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)N1C(NC2=CC=C(C=C2C1=O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g | |
YIELD: PERCENTYIELD | 89.8% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |